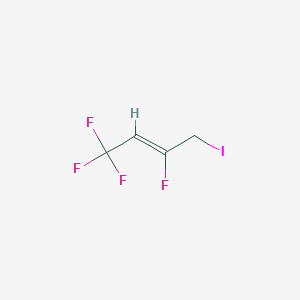

4-Iodo-1,1,1,3-tetrafluoro-2-butene

Description

Significance of Organofluorine Chemistry in Contemporary Research

Organofluorine chemistry, the study of compounds containing a carbon-fluorine (C-F) bond, holds a position of immense importance in modern science and technology. acs.orggoogle.com The unique properties of the fluorine atom—its high electronegativity, small size, and the exceptional strength of the C-F bond—impart profound changes to the physical, chemical, and biological properties of organic molecules. google.comgoogle.com This has led to their widespread application in numerous sectors.

In medicine, the strategic incorporation of fluorine is a proven method for enhancing the efficacy of pharmaceuticals. It can improve metabolic stability, increase lipophilicity for better membrane permeability, and enhance binding affinity to target enzymes. nih.gov It is estimated that approximately 20% of all commercial pharmaceuticals are fluorinated, including blockbuster drugs for depression, cancer, and inflammation. acs.orgwikipedia.org

Beyond pharmaceuticals, organofluorine compounds are integral to materials science. Fluoropolymers, such as the well-known Polytetrafluoroethylene (PTFE or Teflon), exhibit remarkable chemical inertness and thermal stability, making them indispensable in applications ranging from non-stick coatings to chemical-resistant linings. google.comsmolecule.com The field also contributes to agrochemicals, refrigerants, and advanced reagents for organic synthesis, such as triflic acid. acs.orgsmolecule.com

Role of Organoiodine Compounds in Synthetic Transformations

Organoiodine compounds, which feature a carbon-iodine (C-I) bond, are highly valuable intermediates and reagents in synthetic organic chemistry. The C-I bond is the weakest of the carbon-halogen bonds, a characteristic that makes the iodide an excellent leaving group in nucleophilic substitution reactions. cymitquimica.com This reactivity is harnessed in numerous transformations, allowing for the facile construction of complex molecules.

Industrially, organoiodine compounds like iodoform (B1672029) and methyl iodide serve as disinfectants, pesticides, and crucial, albeit transient, intermediates in large-scale chemical production. cymitquimica.com In the laboratory, their utility is even broader. The Finkelstein reaction, for instance, utilizes the nucleophilicity of the iodide anion to convert other alkyl halides to alkyl iodides, which can then be used in subsequent coupling reactions.

Furthermore, the field of hypervalent iodine chemistry has provided a suite of versatile and environmentally benign oxidizing agents. Reagents like Dess-Martin periodinane (DMP) and 2-iodoxybenzoic acid (IBX) are widely used for the selective oxidation of alcohols to aldehydes and ketones under mild conditions, often outperforming traditional heavy-metal-based oxidants. These reagents are central to modern synthetic strategies for creating complex natural products and pharmaceuticals.

Contextualization of 4-Iodo-1,1,1,3-tetrafluoro-2-butene within Halogenated Fluoroalkenes

This compound belongs to the class of halogenated fluoroalkenes, which are unsaturated organic compounds containing fluorine, at least one other halogen, and a carbon-carbon double bond. This structure is a nexus of several reactive functionalities. The presence of the trifluoromethyl group (-CF₃) and an additional fluorine atom on the double bond significantly influences the electronic properties of the molecule. The -CF₃ group is a strong electron-withdrawing group, which can impact the reactivity of the adjacent double bond and the lability of the vinylic iodine atom.

While specific research on this compound is not available, the reactivity of analogous fluoroalkenes suggests two primary modes of transformation. smolecule.com First, the carbon-iodine bond is expected to be the most reactive site for substitution. Vinylic iodides can participate in a variety of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. The iodine atom can be substituted by various nucleophiles. smolecule.com

Second, the carbon-carbon double bond is a site for potential addition reactions. However, the electron-withdrawing nature of the fluorine substituents likely deactivates the alkene towards typical electrophilic addition. Instead, it may be more susceptible to nucleophilic addition or radical addition reactions. Research on similar compounds, such as trifluoromethyl-substituted alkenes, shows they can react with radical species like the trifluoromethyl radical. wikipedia.org

The combination of a reactive C-I bond for coupling and a fluorinated alkene moiety makes this compound, and others in its class, a potentially valuable building block for synthesizing more complex fluorinated molecules for the pharmaceutical, agrochemical, and materials industries. smolecule.com

Compound Data

While detailed experimental findings are scarce, basic properties for this compound have been compiled from chemical supplier catalogs.

| Property | Value | Source(s) |

| CAS Number | 933668-33-8 | google.com |

| Molecular Formula | C₄H₃F₄I | google.com |

| Molecular Weight | 253.96 g/mol | google.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,1,3-tetrafluoro-4-iodobut-2-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F4I/c5-3(2-9)1-4(6,7)8/h1H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGIPBZMODQNVTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=CC(F)(F)F)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F4I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20696686 | |

| Record name | 1,1,1,3-Tetrafluoro-4-iodobut-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933668-33-8 | |

| Record name | 1,1,1,3-Tetrafluoro-4-iodobut-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Iodo 1,1,1,3 Tetrafluoro 2 Butene

Historical and Contemporary Approaches to Fluoroalkene Synthesis

The creation of carbon-fluorine bonds and the subsequent construction of fluoroalkenes have been areas of intense research in organic chemistry. The distinct properties imparted by fluorine, such as enhanced metabolic stability and unique electronic characteristics, have driven the development of various synthetic methods. nih.gov

Dehydrohalogenation Routes to Fluoroalkenes

Dehydrohalogenation is a fundamental elimination reaction that removes a hydrogen halide from a substrate to form an alkene. wikipedia.org This method is a common strategy for synthesizing fluoroalkenes.

Base-Promoted Dehydrohalogenation: This approach typically involves treating a haloalkane with a strong base. For instance, the reaction of an alkyl halide with potassium hydroxide, often in an ethanolic solution, can yield an alkene. wikipedia.org The choice of base is crucial, with strong, sterically hindered bases like potassium tert-butoxide often being employed to favor elimination over substitution reactions. wikipedia.org The regioselectivity of this reaction is often governed by Zaitsev's rule, which predicts the formation of the more substituted alkene as the major product. youtube.com

Thermally-Induced Dehydrohalogenation: On an industrial scale, thermally-induced dehydrohalogenations are often preferred to avoid the problematic disposal of alkali halide salts. wikipedia.org This method involves heating the substrate, sometimes in the presence of a catalyst, to induce the elimination of a hydrogen halide. For example, the production of vinyl chloride from 1,2-dichloroethane (B1671644) is achieved through thermal dehydrochlorination. wikipedia.org Similar principles are applied in the synthesis of fluoroolefins and hydrofluoroolefins through thermally induced dehydrofluorinations. wikipedia.org

A notable example is the preparation of 1,2,3,3,3-pentafluoropropene (B8798068) from 1,1,2,3,3,3-hexafluoropropane, which proceeds via thermal dehydrofluorination. wikipedia.org Catalytic systems, such as a zinc/chromia catalyst, have also been developed to facilitate the dehydrohalogenation of hydro(halo)fluoroalkanes to produce C3-C6 (hydro)fluoroalkenes. google.com

Halogenation of Fluorinated Alkenes and Subsequent Transformations

The direct addition of halogens across the double bond of an alkene, known as halogenation, is a primary method for introducing halogen atoms. libretexts.orgpressbooks.pub This reaction is stereoselective, typically proceeding with anti-addition, where the two halogen atoms add to opposite faces of the double bond. libretexts.orgmasterorganicchemistry.com

The mechanism often involves the formation of a cyclic halonium ion intermediate. masterorganicchemistry.comyoutube.com This intermediate is then attacked by a halide ion from the side opposite the halonium bridge, leading to the observed anti-stereochemistry. masterorganicchemistry.com While chlorine and bromine readily add to alkenes, fluorine is often too reactive and difficult to control, and iodine may not react with many alkenes under standard conditions. libretexts.orgpressbooks.pub

Following halogenation, subsequent reactions can be employed to modify the molecule. For instance, dehydrohalogenation of the resulting dihalide can be used to introduce a double bond at a different position or to create an alkyne. youtube.com A study on (E,Z)-1,1,1,4,4,4-hexafluorobut-2-enes demonstrated their reaction with iodine monochloride (ICl) to form 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane, which could then undergo dehydrohalogenation. beilstein-journals.org

Strategies for Regio- and Stereoselective Iodination in Fluoroalkene Systems

The introduction of an iodine atom into a fluoroalkene with specific control over its position (regioselectivity) and spatial orientation (stereoselectivity) is critical for synthesizing target molecules like 4-Iodo-1,1,1,3-tetrafluoro-2-butene.

Direct Iodination Methods

Direct iodination of alkenes can be challenging due to the lower reactivity of iodine compared to other halogens. chemguide.co.uk However, methods have been developed to achieve this transformation. For aromatic compounds, direct iodination often requires an oxidizing agent, such as nitric acid, to convert molecular iodine into a more electrophilic species. mt.comyoutube.com

For alkenes, including fluorinated ones, electrophilic iodination can be achieved under specific conditions. Recent advancements have focused on catalytic methods. For example, a silver-catalyzed method has been developed for the regio- and stereoselective synthesis of Z-fluorovinyl iodonium (B1229267) salts from alkynes, which can then be converted to Z-1,2-iodofluoro alkenes. acs.org Another approach involves the reaction of alkenes with iodine monochloride (ICl), as demonstrated in the synthesis of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane. beilstein-journals.org

A multi-component reaction has also been reported for the synthesis of 3-iodoindoles, which involves an electrophilic iodination step using N-iodosuccinimide. nih.gov

Halogen Exchange Reactions for Iodine Introduction

Halogen exchange, particularly the Finkelstein reaction, is a widely used method for synthesizing iodoalkanes from chloro- or bromoalkanes. manac-inc.co.jp This SN2 reaction involves treating the alkyl halide with an alkali iodide, such as sodium iodide (NaI) or potassium iodide (KI), in a suitable solvent like acetone (B3395972) or acetonitrile. manac-inc.co.jp The success of the reaction is driven by the precipitation of the less soluble sodium or potassium chloride/bromide in acetone, shifting the equilibrium towards the iodoalkane product. manac-inc.co.jp

While standard Finkelstein conditions are generally not effective for the highly unreactive fluoroalkanes, alternative reagents can be used. manac-inc.co.jp For instance, iodotrimethylsilane (B154268) has been shown to be effective in converting fluoroalkanes to iodoalkanes. manac-inc.co.jp Another approach involves the use of titanocene (B72419) dihalides and trialkyl aluminum to facilitate the halogen exchange of aliphatic fluorine compounds with polyhalomethanes as the halogen source. organic-chemistry.org Notably, the fluorine/iodine exchange can proceed without the need for a titanocene catalyst. organic-chemistry.org

Advanced Synthetic Protocols for this compound

The specific synthesis of this compound can be approached through the strategic application of the aforementioned methodologies. One plausible route involves the dehydrohalogenation of a suitable precursor. smolecule.com For example, starting from a more saturated and halogenated butane (B89635) derivative, a controlled elimination reaction could generate the double bond at the desired position.

Alternatively, a halogenation/dehydrohalogenation sequence could be employed. Starting with a tetrafluorobutene, iodination followed by a selective dehydrohalogenation could yield the target compound. The reaction of (E,Z)-1,1,1,4,4,4-hexafluorobut-2-enes with iodine monochloride provides a relevant precedent for the introduction of iodine into a fluorinated butene system. beilstein-journals.org Subsequent dehydrochlorination would lead to a product with a similar structural motif to this compound.

The table below summarizes some of the key reaction types involved in the synthesis of fluorinated and iodinated alkenes.

| Reaction Type | Reagents/Conditions | Product Type | Stereochemistry/Regioselectivity |

| Dehydrohalogenation | Strong base (e.g., KOH, KOC(CH₃)₃) or heat | Alkene | Zaitsev's rule often applies |

| Halogenation | Cl₂, Br₂, I₂ | Vicinal dihalide | Typically anti-addition |

| Halogen Exchange (Finkelstein) | NaI or KI in acetone | Iodoalkane | SN2 mechanism |

| Directed Iodination | Ag(I) catalyst, N-iodosuccinimide | Iodoalkene | Can be highly regio- and stereoselective |

Metal-Catalyzed Coupling Reactions in Fluoroalkene Synthesis

Metal-catalyzed reactions are pivotal in constructing complex fluorinated molecules. Silver catalysis, for instance, has been shown to be effective in the regio- and stereoselective synthesis of Z-fluoro-vinyl iodonium salts directly from unactivated alkynes. This method involves a dual role for the silver catalyst, which both activates the alkyne and directs an anti-β-fluorination, thereby controlling the stereochemistry. nih.gov While not directly applied to this compound, this strategy highlights the potential of metal catalysis in the controlled formation of C-F and C-I bonds on an unsaturated backbone.

Palladium catalysis is another cornerstone of modern organic synthesis, particularly for cross-coupling reactions. While specific examples for the direct synthesis of this compound are not prevalent in the literature, the general principles of palladium-catalyzed cross-coupling of perfluoro organic compounds are well-established. These reactions often involve the formation of carbon-carbon bonds, but methodologies for carbon-halogen bond formation are also known. rsc.org

The following table summarizes representative metal-catalyzed reactions for the synthesis of related fluoroalkenes:

| Catalyst | Reactants | Product | Key Features |

| Silver(I) Salt | Unactivated Alkyne, Iodonium Salt Precursor, Fluoride (B91410) Source | Z-Fluoro-vinyl Iodonium Salt | High regio- and stereoselectivity, dual catalytic role. nih.gov |

| Palladium(0) | Perfluoroalkene, Organozinc Reagent | Aryl- or Alkyl-substituted Fluoroalkene | C-C bond formation, applicable to a range of perfluorinated substrates. |

Photoredox Catalysis for Iodo- and Fluoroalkene Construction

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the generation of radical intermediates under mild conditions. mdpi.comnih.gov This methodology is particularly relevant for the formation of C-F bonds, a traditionally challenging transformation. nih.gov The process typically involves a photocatalyst that, upon excitation by visible light, can initiate single-electron transfer (SET) processes to generate reactive radical species from stable precursors. mdpi.comspringernature.com

While a direct photoredox-catalyzed synthesis of this compound has not been extensively documented, the principles of photoredox-mediated C-F bond activation and formation are well-understood. mdpi.comspringernature.comdigitellinc.com For instance, photoredox catalysis can be used to cleave the strong C-F bonds in polyfluoroalkyl substances, generating carbon-centered radicals that can participate in further reactions. springernature.comdigitellinc.com This suggests the possibility of a convergent approach where a fluorinated precursor is functionalized with iodine via a photoredox-generated radical.

Key aspects of photoredox catalysis relevant to the synthesis of iodo-fluoroalkenes include:

Generation of Fluorinated Radicals: Photoredox catalysts can activate fluorinating reagents or polyfluorinated compounds to produce fluorinated radicals.

Mild Reaction Conditions: These reactions are often carried out at room temperature using visible light, which is a significant advantage over traditional high-temperature methods. mdpi.com

High Functional Group Tolerance: Photoredox catalysis is known for its compatibility with a wide range of functional groups.

Radical Addition Reactions in the Synthesis of Fluorinated Iodoalkenes

Radical-mediated reactions provide a direct and often highly efficient route to functionalized alkenes. wikipedia.orgnih.gov The addition of radicals to unsaturated systems like alkenes and alkynes is a fundamental process in organic chemistry. nih.gov In the context of synthesizing fluorinated iodoalkenes, the addition of an iodine- and a fluorine-containing radical or a sequential radical addition process is a key strategy. nih.govrsc.org

One notable method is the radical-mediated vicinal addition of functional groups to alkynes. For example, the addition of sulfonyl radicals, generated from allylsulfonic acid derivatives via an addition-fragmentation process, to aryl alkyl alkynes followed by trapping with a trifluoromethyl source can produce tetra-substituted alkenes. nih.govrsc.org This highlights the potential for generating a vinyl radical intermediate that could be trapped with an iodine source.

A more direct approach involves the radical addition of perfluoroalkyl iodides to allenes. This reaction is typically initiated by photoirradiation and results in the addition of the perfluoroalkyl radical to a terminal carbon of the allene, followed by the abstraction of an iodine atom to form the vinyl iodide. nih.gov The regioselectivity of this addition is a key consideration.

The following table outlines a representative radical addition reaction for the synthesis of a fluorinated iodoalkene:

| Radical Source | Substrate | Product | Initiator | Key Features |

| Perfluoroalkyl Iodide | Allene | 2-Iodo-1-perfluoroalkyl-2-alkene | Photoirradiation | Regioselective radical addition. nih.gov |

Synthesis of Structural Analogs and Related Precursors for this compound

The synthesis of structural analogs and precursors of this compound is crucial for expanding the chemical space of fluorinated building blocks and for providing starting materials for its synthesis. nih.gov

One relevant precursor is 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane, which could potentially undergo elimination to form the target butene. tcichemicals.com The synthesis of partially fluorinated polyolefins has been achieved through the copolymerization of ethylene (B1197577) with fluorinated norbornene-based comonomers, demonstrating a method for creating complex fluorinated structures. rsc.org

The synthesis of fluorinated organoboron compounds also provides a versatile platform for accessing a variety of fluorinated molecules. acs.org These compounds can undergo a range of transformations, including cross-coupling reactions, to introduce fluorine-containing moieties.

A patent describes a process for preparing 1,4-tetraalkoxy-2-butene compounds, which could serve as a non-fluorinated scaffold for subsequent halogenation and fluorination reactions. google.com The synthesis of fluorinated isoxazoles has been achieved via a silver-catalyzed reaction, showcasing another approach to constructing fluorinated heterocycles that could be analogous to the synthesis of open-chain fluorinated compounds. olemiss.edu

The development of synthetic methods for trifluoromethylation is also highly relevant, as the trifluoromethyl group is a key feature of the target molecule's analogs. wikipedia.org

| Precursor/Analog | Synthetic Approach | Potential Application |

| 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane | Not detailed in the provided search results | Precursor for elimination to form the butene. tcichemicals.com |

| Partially Fluorinated Polyolefins | Copolymerization of ethylene and fluorinated norbornenes | Demonstrates methods for creating complex fluorinated architectures. rsc.org |

| Fluorinated Organoboron Compounds | Various borylation methods | Versatile intermediates for further functionalization. acs.org |

| 1,4-Dialkoxy-2-butenes | Oxidation and acetalization of 1,4-butanediol | Non-fluorinated scaffold for further elaboration. google.com |

Chemical Reactivity and Mechanistic Investigations of 4 Iodo 1,1,1,3 Tetrafluoro 2 Butene

Reactivity of the Carbon-Carbon Double Bond in 4-Iodo-1,1,1,3-tetrafluoro-2-butene

The reactivity of the carbon-carbon double bond in this compound is characterized by its susceptibility to various addition reactions. The electronic nature of the molecule, influenced by the tetrafluoro-substitution, dictates its behavior towards electrophiles, nucleophiles, and radicals.

Electrophilic Additions

The carbon-carbon double bond in this compound can undergo electrophilic addition reactions. In these reactions, an electrophile is attracted to the electron-rich double bond, initiating a two-step mechanism. The first step involves the formation of a carbocation intermediate, followed by the attack of a nucleophile. The regioselectivity of the addition is governed by the stability of the resulting carbocation.

For instance, the addition of hydrogen halides (HX) proceeds via the formation of the more stable carbocation. Due to the strong electron-withdrawing effect of the trifluoromethyl group (CF3), the carbocation formation at the carbon adjacent to it is destabilized. Consequently, the electrophile (e.g., H+) will add to the carbon atom further away from the CF3 group.

A notable example is the electrophilic addition of halogens, such as bromine (Br2). The reaction is initiated by the polarization of the Br-Br bond as it approaches the electron-rich double bond. This leads to the formation of a cyclic bromonium ion intermediate, which is then opened by the attack of a bromide ion in an anti-fashion. masterorganicchemistry.comyoutube.comdocbrown.info

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Br₂ | 2,3-Dibromo-4-iodo-1,1,1,3-tetrafluorobutane | Electrophilic Addition |

| This compound | HBr | 3-Bromo-4-iodo-1,1,1,3-tetrafluorobutane | Electrophilic Addition |

Nucleophilic Additions

The electron-deficient nature of the double bond in this compound, a consequence of the fluorine substitution, makes it susceptible to nucleophilic attack. This is a characteristic feature of many fluorinated alkenes. The reaction typically proceeds via a conjugate addition (or 1,4-addition) mechanism, especially with soft nucleophiles. libretexts.org

The general mechanism involves the attack of a nucleophile on the β-carbon of the double bond, leading to the formation of a resonance-stabilized carbanion. This intermediate is then protonated to yield the final product. A variety of nucleophiles, including amines, alkoxides, and thiolates, can participate in these reactions. For example, the reaction with primary or secondary amines leads to the formation of the corresponding amino-adducts. libretexts.orgresearchgate.netnih.govresearchgate.netwikipedia.org

| Nucleophile | Product | Reaction Type |

|---|---|---|

| R₂NH (e.g., Diethylamine) | 4-Iodo-3-(dialkylamino)-1,1,1,3-tetrafluorobutane | Nucleophilic Addition |

| RO⁻ (e.g., Sodium methoxide) | 4-Iodo-3-alkoxy-1,1,1,3-tetrafluorobutane | Nucleophilic Addition |

Radical Reactions

The double bond in this compound is also reactive towards radical species. Radical addition reactions are typically initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or peroxides, upon heating or UV irradiation. wikipedia.orguchicago.edulibretexts.orglibretexts.org The resulting radical adds to the double bond to form a new radical intermediate. This intermediate then abstracts an atom or group from another molecule to propagate the radical chain. researchgate.netlibretexts.org

A key feature of radical additions to this compound is the regioselectivity. The incoming radical will preferentially add to the less substituted carbon of the double bond to form the more stable radical intermediate. The presence of the trifluoromethyl group can influence the stability of the adjacent radical. For instance, the addition of a trifluoromethyl radical (generated from CF3I) would proceed to form a more stabilized secondary radical. nih.gov

Furthermore, the presence of the iodine atom allows for atom transfer radical addition (ATRA) reactions. In these reactions, the initial radical adduct can abstract the iodine atom from another molecule of the starting material, leading to the formation of a new carbon-iodine bond and regenerating the radical carrier. worktribe.com

| Radical Source | Initiator | Product Type | Reaction Type |

|---|---|---|---|

| HBr | Peroxides | Anti-Markovnikov addition product | Radical Addition |

| CF₃I | UV light | 1,1,1,3-Tetrafluoro-2-(trifluoromethyl)-4-iodobutane | Radical Addition |

| Thiol (RSH) | AIBN | Thioether adduct | Radical Addition |

Transformations Involving the Carbon-Iodine Bond of this compound

The carbon-iodine (C-I) bond in this compound is the weakest of the carbon-halogen bonds, making it a highly reactive site for various transformations, particularly in the realm of cross-coupling and nucleophilic substitution reactions. nih.gov

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the vinyl iodide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. nih.govnih.gov This methodology allows for the formation of a new carbon-carbon single bond, connecting the butene backbone to various aryl, heteroaryl, or vinyl groups. researchgate.net

Sonogashira Coupling: In this reaction, this compound is coupled with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst in the presence of a base. nih.govlibretexts.orgwikipedia.orgresearchgate.net This reaction is highly efficient for the synthesis of conjugated enynes. wikipedia.orgresearchgate.net

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the vinyl iodide with an alkene. nih.govresearchgate.net This reaction results in the formation of a new carbon-carbon bond and the creation of a substituted alkene. The reaction typically proceeds with high stereoselectivity. mdpi.com

| Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid (e.g., Phenylboronic acid) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 4-Aryl-1,1,1,3-tetrafluoro-2-butene |

| Sonogashira | Terminal alkyne (e.g., Phenylacetylene) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 4-Alkynyl-1,1,1,3-tetrafluoro-2-butene |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) | Substituted 1,3-diene |

Nucleophilic Substitution Reactions

The carbon-iodine bond in this compound can also undergo nucleophilic substitution reactions, where the iodide ion is displaced by a nucleophile. While nucleophilic substitution at a vinylic carbon is generally more difficult than at an sp3-hybridized carbon, the presence of the electron-withdrawing fluorine atoms can facilitate this process. nih.gov

A variety of nucleophiles can be employed in these reactions, including azides, cyanides, and organocuprates (Gilman reagents). masterorganicchemistry.comyoutube.com For example, reaction with sodium azide (B81097) can introduce an azido (B1232118) group, which is a versatile functional group for further transformations. libretexts.org Gilman reagents, being soft nucleophiles, are particularly effective in displacing the iodide to form a new carbon-carbon bond. masterorganicchemistry.comyoutube.com

| Nucleophile | Reagent | Product | Reaction Type |

|---|---|---|---|

| Azide | Sodium azide (NaN₃) | 4-Azido-1,1,1,3-tetrafluoro-2-butene | Nucleophilic Substitution |

| Cyanide | Sodium cyanide (NaCN) | 1,1,1,3-Tetrafluoro-2-butene-4-carbonitrile | Nucleophilic Substitution |

| Organocuprate | Lithium dimethylcuprate ((CH₃)₂CuLi) | 1,1,1,3-Tetrafluoro-2-pentene | Nucleophilic Substitution |

Reductive Dehalogenation Processes

Reductive dehalogenation is a significant transformation for organohalogen compounds, and in the case of this compound, this process primarily involves the cleavage of the carbon-iodine bond. The C-I bond is considerably weaker than the C-F bonds, making it the primary site for such reactions.

One common method for the reductive dehalogenation of iodoalkanes is through radical chain mechanisms, often initiated by reagents like tributyltin hydride or sodium dithionite. While specific studies on this compound are not extensively detailed in readily available literature, the principles of sulfinatodehalogenation are applicable. In these reactions, a radical initiator generates a radical species that abstracts the iodine atom from the fluoroalkene, creating a fluorinated butenyl radical. This radical can then be quenched by a hydrogen atom source to yield the dehalogenated product, 1,1,1,3-tetrafluoro-2-butene. The reactivity in such processes is generally higher for iodides compared to bromides and chlorides. cas.cn

Furthermore, reductive coupling reactions, often mediated by metals like copper, are known for similar di-iodo-perfluorocyclo-olefins. rsc.org These reactions suggest that this compound could undergo dimerization or coupling with other molecules upon treatment with a reducing metal, leading to the formation of new carbon-carbon bonds.

Reactivity Modulated by Fluorine Substituents in this compound

The presence of four fluorine atoms significantly influences the reactivity of this compound, both electronically and by opening pathways for C-F bond functionalization.

Electronic Effects of Fluorine on Reactivity

The fluorine atoms in this compound exert strong electron-withdrawing inductive effects. This polarization of the carbon-fluorine bonds has a cascading influence on the rest of the molecule. The electron density of the carbon-carbon double bond is reduced, making it less susceptible to electrophilic attack compared to non-fluorinated alkenes.

Conversely, the carbon atom bonded to the fluorine at position 3 becomes more electrophilic. This heightened electrophilicity can influence the regioselectivity of nucleophilic attacks on the double bond or adjacent positions. The strong negative inductive effect of fluorine also stabilizes the molecule, which can affect the kinetics and thermodynamics of its reactions.

Potential for C-F Bond Activation and Functionalization

While the carbon-fluorine bond is the strongest single bond in organic chemistry, its activation and functionalization are areas of active research, offering novel synthetic strategies. For polyfluoroalkenes like this compound, the activation of a C-F bond, while challenging, presents an opportunity to introduce new functional groups.

Recent advances have demonstrated that C-F bond activation can be achieved under various conditions, including through the use of transition metal catalysts or photoredox catalysis. These methods often proceed via radical intermediates or organometallic species. For instance, radical-based transformations have been shown to be effective for the C-F bond activation of gem-difluoroalkenes, a structural motif present in the target molecule. The selective functionalization of a C-F bond in the presence of the more reactive C-I bond would require carefully controlled reaction conditions.

Mechanistic Pathways for this compound Reactions

The reactions of this compound can proceed through either radical or ionic mechanistic pathways, largely dictated by the reaction conditions and the nature of the reagents involved.

Radical Reaction Mechanisms

The relatively weak carbon-iodine bond in this compound makes it susceptible to homolytic cleavage, leading to the formation of a 1,1,1,3-tetrafluoro-2-butenyl radical. This can be initiated by heat, UV light, or radical initiators.

A prime example of a radical reaction is the addition of perfluoroalkyl iodides to alkenes. smolecule.com In a similar vein, the 1,1,1,3-tetrafluoro-2-butenyl radical, once formed, can add across the double or triple bonds of other molecules. These radical additions typically follow a chain reaction mechanism consisting of initiation, propagation, and termination steps. The regioselectivity of the radical addition is influenced by the stability of the resulting radical intermediates.

The table below illustrates a general scheme for the radical addition of an initiator (R•) to this compound.

| Step | Reaction | Description |

| Initiation | Initiator → 2 R• | Formation of initiator radicals. |

| Propagation 1 | R• + ICH₂CH=C(F)CF₃ → RI + •CH₂CH=C(F)CF₃ | Abstraction of iodine to form the butenyl radical. |

| Propagation 2 | •CH₂CH=C(F)CF₃ + Substrate → Adduct• | Addition of the butenyl radical to a substrate. |

| Termination | Radical + Radical → Non-radical product | Combination of radicals to terminate the chain. |

Ionic Reaction Mechanisms

Ionic reactions of this compound can be initiated by either nucleophilic or electrophilic attack. The electron-deficient nature of the double bond, due to the fluorine substituents, generally disfavors electrophilic addition unless under strongly forcing conditions.

However, the molecule is susceptible to nucleophilic attack. Nucleophiles can attack the carbon bearing the iodine atom in a substitution reaction, displacing the iodide ion. smolecule.com Alternatively, nucleophilic addition to the double bond can occur, with the regioselectivity being influenced by the electronic effects of the fluorine atoms.

The formation of a bridged iodonium (B1229267) ion intermediate is a key step in the electrophilic addition of iodine to alkenes. rsc.org While this describes the formation of such compounds, the reverse reaction or other ionic pathways involving the iodine atom are plausible. For instance, in the presence of a strong Lewis acid, the iodine atom could be abstracted, leading to a fluorinated vinyl cation, which would then be highly reactive towards any available nucleophiles.

Spectroscopic and Computational Characterization Methodologies for 4 Iodo 1,1,1,3 Tetrafluoro 2 Butene

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the primary means of determining the molecular structure of a compound. For 4-Iodo-1,1,1,3-tetrafluoro-2-butene, a combination of nuclear magnetic resonance, mass spectrometry, and vibrational and electronic spectroscopy is required for an unambiguous assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. libretexts.org For this compound (CF₃-CF=CH-CH₂I), analysis of ¹H, ¹³C, and ¹⁹F spectra, along with their mutual couplings, is essential. While specific experimental spectra for this compound are not widely published, the expected features can be predicted based on its structure.

¹H NMR: The proton NMR spectrum is expected to show two distinct signals corresponding to the two different proton environments. The vinylic proton (-CH=) would appear downfield and would be split into a multiplet by coupling to both the adjacent methylene (B1212753) protons (-CH₂I) and the fluorine atom across the double bond. The two protons of the iodomethylene group (-CH₂I) are chemically equivalent and would appear as a doublet due to coupling with the single vinylic proton.

¹³C NMR: The ¹³C NMR spectrum should display four unique signals, one for each carbon atom in its distinct chemical environment. The carbon of the trifluoromethyl group (CF₃) would be a quartet due to coupling with the three attached fluorine atoms. The two vinylic carbons (-CF=CH-) would appear in the alkene region of the spectrum, with their signals split by their attached and neighboring fluorine and hydrogen atoms. The methylene carbon (-CH₂I) would appear in the upfield region, and its chemical shift would be influenced by the attached iodine atom.

¹⁹F NMR: The ¹⁹F NMR spectrum is crucial for fluorinated compounds and is expected to show two signals for the two different fluorine environments. The three fluorine atoms of the trifluoromethyl group (CF₃) would produce one signal, likely split into a doublet by the vicinal fluorine atom across the double bond. The single fluorine atom on the double bond (-CF=) would yield another signal, which would be split into a complex multiplet by the adjacent CF₃ group and the geminal vinylic proton.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling To |

| ¹H | |||

| -CH= | Downfield (Vinylic region) | Multiplet | -CH₂I, -CF= |

| -CH₂I | Upfield (Allylic region) | Doublet | -CH= |

| ¹³C | |||

| -C H₂I | Upfield | Singlet (in decoupled spectrum) | N/A |

| =C H- | Downfield (Alkene region) | Singlet (in decoupled spectrum) | N/A |

| =C F- | Downfield (Alkene region) | Singlet (in decoupled spectrum) | N/A |

| -C F₃ | Downfield | Singlet (in decoupled spectrum) | N/A |

| ¹⁹F | |||

| -CF= | Varies | Multiplet | -CF₃, =CH- |

| -CF₃ | Varies | Doublet | -CF= |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. wikipedia.org For this compound, high-resolution mass spectrometry (HRMS) can confirm the molecular formula, C₄H₃F₄I. The monoisotopic mass of this compound is 253.92156 g/mol . cymitquimica.com

In a typical mass spectrum, a molecular ion peak (M⁺) would be observed at m/z ≈ 254. The fragmentation pattern provides valuable structural information. Due to the relative weakness of the carbon-iodine bond, a prominent peak corresponding to the loss of an iodine atom ([M-I]⁺) is expected. Other likely fragmentations include the loss of a trifluoromethyl radical ([M-CF₃]⁺) and cleavage of the C-C bonds in the butene chain.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [C₄H₃F₄I]⁺ | ~254 | Molecular Ion (M⁺) |

| [C₄H₃F₄]⁺ | ~127 | Loss of Iodine radical (·I) |

| [C₃H₃FI]⁺ | ~185 | Loss of Trifluoromethyl radical (·CF₃) |

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. gelest.comtaylorfrancis.com The spectra for this compound are expected to show characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected vibrational frequencies include:

C=C Stretch: A moderate to weak absorption in the region of 1650-1700 cm⁻¹ corresponding to the carbon-carbon double bond.

C-F Stretch: Strong, intense absorptions in the 1100-1350 cm⁻¹ region are characteristic of the C-F bonds in the CF₃ group and the vinylic C-F bond.

C-H Stretch: Absorptions for the vinylic and allylic C-H bonds would appear around 3000-3100 cm⁻¹.

C-I Stretch: A weaker absorption is expected in the far-infrared region, typically around 500-600 cm⁻¹.

Raman spectroscopy would be a complementary technique, often showing a strong signal for the more symmetric C=C double bond vibration.

Table 3: Predicted Infrared Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Bond | Functional Group |

| 3100-3000 | C-H | Vinylic & Allylic |

| 1700-1650 | C=C | Alkene |

| 1350-1100 | C-F | Trifluoromethyl, Fluoroalkene |

| 600-500 | C-I | Iodoalkane |

X-ray crystallography is the definitive method for determining the three-dimensional structure of a compound in its solid, crystalline state. This technique can provide precise measurements of bond lengths, bond angles, and intermolecular interactions in the crystal lattice. For this compound, a crystal structure would unambiguously define the E or Z geometry of the double bond and reveal how the molecules pack together. However, a search of crystallographic databases indicates that the single-crystal X-ray structure for this specific compound has not been publicly reported.

Computational Chemistry for Elucidating Properties and Mechanisms

In the absence of complete experimental data, or to supplement it, computational chemistry serves as a powerful predictive tool. Methods like Density Functional Theory (DFT) can be used to model the properties of this compound.

Computational approaches can be employed to:

Predict Minimum Energy Conformations: Determine the most stable three-dimensional geometry, including bond lengths and angles, and establish the relative stability of the E and Z isomers.

Simulate Spectroscopic Data: Calculate and predict NMR chemical shifts (¹H, ¹³C, ¹⁹F), which can aid in the interpretation of experimental spectra. Vibrational frequencies for IR and Raman spectra can also be simulated to help assign experimental bands to specific molecular motions.

Elucidate Reaction Mechanisms: Model transition states and reaction pathways to understand the compound's reactivity, for example, in nucleophilic substitution or addition reactions.

These computational insights provide a theoretical framework that complements and guides experimental investigation into the structure and reactivity of complex molecules like this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT calculations are a powerful computational tool for investigating the electronic structure of molecules. For this compound, DFT could be employed to determine a variety of fundamental properties. These include the optimization of its molecular geometry to predict bond lengths and angles, and the calculation of its vibrational frequencies, which can be compared with experimental infrared and Raman spectra for structural confirmation.

Furthermore, DFT is instrumental in elucidating the electronic properties that govern the molecule's reactivity. Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. A smaller gap typically suggests higher reactivity.

Other important electronic descriptors that could be derived from DFT calculations include the electrostatic potential surface, which visualizes the charge distribution and helps predict sites for nucleophilic and electrophilic attack. Mulliken and Natural Bond Orbital (NBO) population analyses would provide quantitative measures of the partial charges on each atom, offering further insights into the molecule's polarity and reactive sites.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Hypothetical Value | Significance |

| HOMO Energy | - | Indicates the energy of the outermost electrons; related to the ability to donate electrons. |

| LUMO Energy | - | Indicates the energy of the lowest energy empty orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | - | Correlates with chemical reactivity and kinetic stability. |

| Dipole Moment | - | Measures the overall polarity of the molecule. |

| Partial Charge on Iodine | - | Predicts the susceptibility of the C-I bond to nucleophilic attack. |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from DFT calculations. No published data is currently available.

Molecular Dynamics (MD) Simulations for Conformation and Interactions

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. For a flexible molecule like this compound, MD simulations would be invaluable for exploring its conformational landscape. By simulating the motion of the atoms over time, researchers could identify the most stable conformers and the energy barriers between them.

MD simulations are also crucial for understanding how the molecule interacts with its environment, such as in a solvent or within a larger molecular assembly. By simulating the molecule in a box of solvent molecules (e.g., water or an organic solvent), one can study solvation effects and how they influence the molecule's conformation and reactivity. These simulations can provide insights into intermolecular interactions, such as hydrogen bonding or van der Waals forces, which are critical for predicting the molecule's physical properties and behavior in different media.

Table 2: Potential Areas of Investigation for this compound using MD Simulations

| Area of Investigation | Information Gained |

| Conformational Analysis | Identification of stable rotamers and their relative populations. |

| Solvation Dynamics | Understanding of how solvent molecules arrange around the solute and affect its properties. |

| Intermolecular Interactions | Characterization of non-covalent interactions with other molecules. |

| Diffusion and Transport Properties | Prediction of how the molecule moves within a given medium. |

Note: This table outlines potential research directions as specific MD simulation studies on this compound are not currently published.

Quantum Chemical Studies on Reaction Pathways and Transition States

Quantum chemical methods, including DFT, are essential for mapping out the potential energy surfaces of chemical reactions. For this compound, these studies could investigate various reaction types, such as nucleophilic substitution at the carbon-iodine bond or addition reactions across the double bond.

By locating the transition state structures and calculating their energies, researchers can determine the activation energies for different reaction pathways. This information is vital for predicting reaction rates and understanding the mechanism of a reaction. For instance, a computational study could compare the activation energies for different nucleophiles attacking the C-I bond, thereby predicting which reactions are more likely to occur.

Furthermore, these studies can help to understand the regioselectivity and stereoselectivity of reactions. By comparing the energies of different possible products and the transition states leading to them, a theoretical prediction of the major reaction product can be made.

Table 3: Illustrative Reaction Pathways for Quantum Chemical Study

| Reaction Type | Key Questions to be Addressed |

| Nucleophilic Substitution | What is the mechanism (SN1, SN2, etc.)? What is the activation energy? |

| Electrophilic Addition | Which carbon of the double bond is more susceptible to attack? What is the stereochemical outcome? |

| Radical Reactions | How readily is the C-I bond cleaved homolytically? What are the subsequent radical propagation steps? |

Note: This table presents hypothetical research questions as detailed quantum chemical studies on the reaction pathways of this compound are not available in the literature.

Applications of 4 Iodo 1,1,1,3 Tetrafluoro 2 Butene in Advanced Organic Synthesis

Utilization as a Building Block in Complex Molecular Architectures

4-Iodo-1,1,1,3-tetrafluoro-2-butene, and its isomers such as 4-iodo-3,3,4,4-tetrafluorobutene-1, serve as highly reactive intermediates for the synthesis of a variety of fluorinated molecules. The presence of both a carbon-carbon double bond and a labile carbon-iodine bond allows for a range of chemical transformations, including substitution and addition reactions. nih.gov

Synthesis of Fluorinated Alkanes and Alkenes

The reactivity of the carbon-iodine bond in 4-iodo-3,3,4,4-tetrafluorobutene-1 makes it a valuable precursor for the synthesis of other fluorinated alkanes. For instance, it can undergo reactions with various nucleophiles to replace the iodine atom, leading to a diverse array of substituted fluorinated butanes. Additionally, the double bond can participate in addition reactions, further expanding the scope of accessible fluorinated alkane derivatives.

While specific, detailed research on the direct conversion of this compound to other fluorinated alkanes and alkenes is not extensively documented in readily available literature, the fundamental reactivity of iodo-fluoro compounds suggests several potential synthetic routes. For example, the sulfinatodehalogenation reaction, a well-established method for forming carbon-carbon bonds with fluorinated compounds, could be employed. This reaction transforms per- and polyfluoroalkyl halides into the corresponding sulfinate salts, which can then be used for the perfluoroalkylation of alkenes, dienes, and alkynes. researchgate.net

Precursor for Heterocyclic Compound Synthesis

The synthesis of fluorinated heterocycles is of significant interest due to their prevalence in pharmaceuticals and agrochemicals. nih.govmdpi.comresearchgate.net While direct examples of using this compound for this purpose are not abundant in the literature, its structural motifs suggest its potential in cycloaddition reactions. nih.govmdpi.com The electron-withdrawing nature of the fluoroalkyl groups can activate the double bond, making it a suitable component in [3+2] and [4+2] cycloadditions for the construction of five- and six-membered heterocyclic rings. nih.gov

For example, fluorinated alkenes can act as dipolarophiles in [3+2] cycloadditions with 1,3-dipoles to form five-membered heterocycles. nih.gov Similarly, they can serve as dienophiles in Diels-Alder reactions to produce six-membered rings. The development of methods for the synthesis of fluorinated heterocycles is a rapidly growing area of research, and the utility of versatile building blocks like this compound is a subject of ongoing investigation. researchgate.net

Contributions to the Development of New Fluorinated Synthons

The development of novel fluorinated building blocks is crucial for expanding the accessible chemical space for drug discovery and materials science. beilstein-journals.orgnih.gov this compound and its isomers are valuable starting materials for the creation of new, more complex fluorinated synthons. The differential reactivity of the alkene and the iodo-group allows for sequential functionalization, leading to bifunctional reagents that can participate in both ionic and free-radical reactions.

For example, the reaction of 1,1,2,2-tetrafluoro-1,4-diiodobutane, a related compound, with sodium azide (B81097) under phase-transfer catalysis conditions yields 3,3,4,4-tetrafluoro-4-iodobutyl azide. e-bookshelf.de This product contains both a reactive azide group and a carbon-iodine bond, making it a versatile building block for further transformations. e-bookshelf.de Such strategies highlight the potential of iodo-fluoroalkenes to be converted into a variety of novel synthons with tailored reactivity.

Potential in Polymer Chemistry and Material Science Precursors

One of the most significant applications of iodo-fluoroalkenes is in the field of polymer chemistry, particularly in the synthesis of high-performance fluoroelastomers. The isomer, 4-iodo-3,3,4,4-tetrafluorobutene-1 (ITFB), is utilized as a cure site monomer in the polymerization of fluoroalkenes such as vinylidene fluoride (B91410) (VDF) and hexafluoropropylene (HFP). google.comgoogleapis.com

The incorporation of ITFB into the polymer backbone introduces a reactive iodine atom, which serves as a cross-linking site during the curing process, typically initiated by organic peroxides. google.comsealseastern.com This allows for the formation of a robust, three-dimensional network, imparting desirable elastomeric properties to the material. Fluoroelastomers cured with iodoalkene-containing monomers exhibit excellent thermal stability, chemical resistance, and mechanical properties, making them suitable for demanding applications in the automotive, aerospace, and chemical industries. mdpi.comagcchem.comresearchgate.net

The properties of these fluoroelastomers can be tailored by adjusting the type and amount of the cure site monomer and other comonomers. For instance, the use of ITFB can lead to fluoroelastomers with improved mold release and compression set properties. agcchem.com

| Polymer System | Cure Site Monomer | Key Properties of Cured Elastomer | Potential Applications |

| Vinylidene Fluoride (VDF) / Hexafluoropropylene (HFP) Copolymer | 4-iodo-3,3,4,4-tetrafluorobutene-1 (ITFB) | Excellent thermal stability, chemical resistance, good mechanical properties. | Seals, gaskets, and hoses in automotive and aerospace industries. |

| Tetrafluoroethylene (TFE) / Propylene (P) Copolymer | Modified with a cure-site monomer | Improved curability, mold release, and amine resistance compared to conventional TFE-P elastomers. | Sealing applications requiring resistance to basic environments. |

| Peroxide-curable Fluoroelastomer Blends | Iodine-containing cure sites | Increased elongation to rupture, improved demoldability, and reduced durometer. | Complex molded parts with undercuts. |

Challenges and Future Research Directions

Overcoming Synthetic Hurdles for Efficient Production

The efficient synthesis of 4-Iodo-1,1,1,3-tetrafluoro-2-butene on a larger scale is currently hampered by several synthetic challenges. The introduction of both iodine and multiple fluorine atoms with precise regioselectivity and stereoselectivity onto a four-carbon backbone is a non-trivial task in organofluorine chemistry. researchgate.net

Key synthetic hurdles include:

Control of stereochemistry: Achieving high stereoselectivity (E vs. Z isomers) during the synthesis of fluorinated alkenes can be challenging. The properties and reactivity of the isomers can differ significantly.

Availability and handling of starting materials: The synthesis may require specialized and potentially hazardous starting materials and reagents. For example, the synthesis of the constitutional isomer, 3,3,4,4-tetrafluoro-4-iodo-1-butene, involves the use of difluoroiodomethane (B73695) (CF₂I₂). researchgate.net

Purification: The separation of the desired product from reaction byproducts and isomers can be complex and costly.

Future research will likely focus on the development of more direct and atom-economical synthetic methods, potentially through novel catalytic approaches that can control both regiochemistry and stereochemistry in a single step.

Exploration of Novel Reactivity Patterns

The reactivity of this compound is expected to be rich and varied due to the presence of multiple reactive sites. The carbon-iodine bond is a key functional group that can participate in a wide range of transformations, including various cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. The electron-deficient double bond is susceptible to nucleophilic attack and can undergo addition and cycloaddition reactions. Furthermore, the carbon-fluorine bonds, while generally strong, can be activated under certain conditions. beilstein-journals.org

Future research will aim to explore and harness these reactivity patterns for the synthesis of novel and complex fluorinated molecules. This includes investigating its potential in:

Cross-coupling reactions: Utilizing the C-I bond for Suzuki, Sonogashira, Stille, and other transition-metal-catalyzed cross-coupling reactions to introduce a variety of substituents.

Radical reactions: The C-I bond can also be a precursor for radical intermediates, opening up possibilities for radical additions and cyclizations.

Borylation reactions: The radical addition of boron-containing reagents to the double bond could provide access to novel fluorinated organoboron compounds, which are versatile building blocks in their own right. nih.gov

A summary of potential reaction types for this compound is presented below:

| Reactive Site | Potential Reaction Type | Potential Products |

| Carbon-Iodine Bond | Cross-Coupling (e.g., Suzuki, Sonogashira) | Substituted fluorinated butenes |

| Carbon-Iodine Bond | Radical Reactions | Functionalized fluorinated alkanes/alkenes |

| Carbon-Carbon Double Bond | Nucleophilic Addition | Saturated fluorinated compounds |

| Carbon-Carbon Double Bond | Cycloaddition | Fluorinated cyclic compounds |

| Carbon-Carbon Double Bond | Borylation Reactions | Fluorinated organoboron compounds |

Development of Sustainable Synthetic Routes

The principles of green chemistry are becoming increasingly important in the synthesis of all chemicals, including organofluorine compounds. scribd.com Developing sustainable synthetic routes for this compound is a key future research direction. This involves considering the entire lifecycle of the chemical process, from the choice of starting materials to the final product.

Key areas for developing sustainable routes include:

Catalytic methods: The use of catalytic amounts of reagents instead of stoichiometric amounts can significantly reduce waste and improve the efficiency of the synthesis.

Renewable feedstocks: While challenging for highly fluorinated compounds, exploring routes that start from bio-based materials is a long-term goal.

Alternative solvents: Replacing hazardous and volatile organic solvents with greener alternatives, such as water, supercritical fluids, or fluorous solvents, can reduce the environmental impact of the synthesis. scribd.com

Energy efficiency: Developing reactions that can be performed at lower temperatures and pressures will reduce the energy consumption of the process.

Non-isocyanate routes: For potential applications in polymer chemistry, exploring non-isocyanate routes to fluorinated polyurethanes, as demonstrated with other fluorinated compounds, presents a more sustainable alternative. kobe-u.ac.jp

Advanced Characterization Techniques for In-Situ Studies

Understanding the intricate mechanisms of the reactions involved in the synthesis and transformation of this compound is crucial for optimizing reaction conditions and developing new synthetic methods. In-situ characterization techniques, which allow for the real-time monitoring of reactions as they occur, are powerful tools for gaining these insights. numberanalytics.comrsc.org

Future research will benefit from the application of a range of in-situ techniques, including:

Spectroscopic methods: In-situ Infrared (IR) and Raman spectroscopy can provide information about the formation and consumption of reactants, intermediates, and products. youtube.com

Microscopy techniques: Techniques like in-situ electrochemical atomic force microscopy (EC-AFM) could be used to visualize changes at electrode surfaces during electrochemical reactions involving the compound. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy: In-situ NMR can provide detailed structural information about species present in the reaction mixture over time.

These techniques can help to identify transient intermediates, elucidate reaction pathways, and provide a deeper understanding of the kinetics and thermodynamics of the reactions.

Theoretical Predictions Guiding Experimental Design

Computational chemistry and theoretical modeling are becoming indispensable tools in modern chemical research. princeton.edu By providing insights into the electronic structure, stability, and reactivity of molecules, theoretical predictions can guide experimental design, saving time and resources.

For this compound, theoretical studies can be employed to:

Predict molecular properties: Calculate geometric parameters, spectroscopic data (e.g., NMR chemical shifts, vibrational frequencies), and electronic properties.

Model reaction mechanisms: Investigate the energy profiles of different reaction pathways, identify transition states, and predict the regioselectivity and stereoselectivity of reactions. acs.org

Design novel catalysts: Computationally screen potential catalysts for the synthesis and transformation of the compound, identifying promising candidates for experimental investigation.

Understand conformational behavior: Use simulations, such as Monte Carlo methods, to study the conformational preferences of the molecule, which can influence its reactivity. nih.gov

The synergy between theoretical predictions and experimental work will be crucial for accelerating the development of new and efficient syntheses and applications for this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Iodo-1,1,1,3-tetrafluoro-2-butene, and how can side reactions be minimized?

- Methodological Answer : The compound can be synthesized via halogen-exchange reactions or fluorination of pre-iodinated butene derivatives. For example, iodine substitution in fluorinated alkenes under inert conditions (e.g., using Schlenk lines) minimizes decomposition, as fluorinated iodides are often sensitive to moisture and oxygen . Catalytic fluorination with agents like SF₄ or HF-pyridine complexes can introduce fluorine atoms selectively. Side reactions, such as dehydrohalogenation, are mitigated by controlling temperature (<0°C) and using aprotic solvents (e.g., dry THF) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- GC-MS : To detect volatile impurities and confirm molecular weight.

- ¹⁹F NMR : Critical for identifying fluorine environments; chemical shifts between -70 to -120 ppm are typical for CF₃ and CF₂ groups in fluorinated alkenes .

- X-ray crystallography (if crystalline): Resolves bond lengths and angles, particularly the C-I bond (~2.10 Å) and fluorine spatial arrangement .

- Elemental analysis : Validates stoichiometry, as iodine content discrepancies may indicate incomplete substitution .

Q. What storage conditions are optimal for maintaining the stability of this compound?

- Methodological Answer : Store under inert gas (argon/nitrogen) at -20°C in amber glass to prevent photodegradation of the C-I bond. Avoid plastic containers due to potential leaching of plasticizers, which may react with fluorine .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing fluorine groups activate the iodine for nucleophilic substitution (e.g., Suzuki-Miyaura coupling), but steric hindrance from CF₃ groups may reduce yields. Computational DFT studies can predict reactive sites: the iodine atom’s polarizability and adjacent fluorine’s electronegativity create a polarized bond, favoring oxidative addition with Pd(0) catalysts . Experimental optimization involves testing bulky ligands (e.g., SPhos) to mitigate steric effects .

Q. What analytical strategies resolve contradictions in spectroscopic data (e.g., ¹H vs. ¹⁹F NMR) for this compound?

- Methodological Answer : Contradictions arise from dynamic effects like fluorine-fluorine coupling or solvent interactions. Strategies include:

- Variable-temperature NMR : Identifies conformational changes (e.g., rotational barriers in CF₃ groups).

- COSY and HSQC experiments : Correlate ¹H-¹⁹F couplings to assign overlapping signals.

- DFT simulations : Predict chemical shifts and compare with experimental data to validate assignments .

Q. How do intermolecular interactions (e.g., halogen bonding) affect the crystal packing of this compound?

- Methodological Answer : The iodine atom participates in Type-II halogen bonding (C-I···F-C interactions) with adjacent molecules, influencing packing motifs. Single-crystal X-ray diffraction reveals distances (~3.40–3.55 Å) and angles (160–175°) characteristic of these interactions. Computational Hirshfeld surface analysis quantifies the contribution of I···F contacts to lattice stability .

Key Research Findings

- Synthetic Challenges : High fluorination increases susceptibility to β-hydride elimination, requiring low-temperature conditions .

- Environmental Persistence : Perfluorinated iodides like this compound may exhibit environmental persistence due to strong C-F bonds; lifecycle studies using GC-ECD are recommended .

- Reactivity Insights : The iodine atom’s leaving-group ability is enhanced by adjacent fluorine groups, enabling applications in radiopharmaceutical intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.